Propanamide, 3-[1-[difluoro[(1,2,2-trifluoroethenyl)oxy]methyl]-1,2,2,2-tetrafluoroethoxy]-2,2,3,3-tetrafluoro-
Overview
Description
3-[1-[Difluoro[(trifluoroethenyl)oxy]methyl]-1,2,2,2-tetrafluoroethoxy]-2,2,3,3-tetrafluoropropanamide is a highly fluorinated organic compound It is known for its unique chemical structure, which includes multiple fluorine atoms, making it highly stable and resistant to degradation
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-[Difluoro[(trifluoroethenyl)oxy]methyl]-1,2,2,2-tetrafluoroethoxy]-2,2,3,3-tetrafluoropropanamide involves several steps. One common method includes the reaction of 1,1,1,2,2,3,3-heptafluoropropane with difluoromethyl trifluoroethenyl ether under controlled conditions. The reaction typically requires a catalyst, such as a transition metal complex, and is carried out at elevated temperatures and pressures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. The use of advanced purification techniques, such as distillation and chromatography, ensures the high purity of the final product. The scalability of the process is crucial for commercial applications, and optimization of reaction parameters is essential to achieve high yields and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
3-[1-[Difluoro[(trifluoroethenyl)oxy]methyl]-1,2,2,2-tetrafluoroethoxy]-2,2,3,3-tetrafluoropropanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where fluorine atoms are replaced by other nucleophiles such as hydroxide or amine groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of hydroxylated or aminated derivatives.
Scientific Research Applications
3-[1-[Difluoro[(trifluoroethenyl)oxy]methyl]-1,2,2,2-tetrafluoroethoxy]-2,2,3,3-tetrafluoropropanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial properties.
Medicine: Explored for its use in drug development, particularly in designing drugs with enhanced stability and bioavailability.
Industry: Utilized in the production of high-performance materials, such as fluoropolymers and coatings, due to its chemical resistance and thermal stability.
Mechanism of Action
The mechanism of action of 3-[1-[Difluoro[(trifluoroethenyl)oxy]methyl]-1,2,2,2-tetrafluoroethoxy]-2,2,3,3-tetrafluoropropanamide involves its interaction with specific molecular targets. The presence of multiple fluorine atoms enhances its binding affinity to certain enzymes or receptors, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 3-[1-[Difluoro[(trifluoroethenyl)oxy]methyl]-1,2,2,2-tetrafluoroethoxy]-2,2,3,3-tetrafluoropropanoic acid
- 3-[1-[Difluoro[(trifluoroethenyl)oxy]methyl]-1,2,2,2-tetrafluoroethoxy]-2,2,3,3-tetrafluoropropiononitrile
Uniqueness
Compared to similar compounds, 3-[1-[Difluoro[(trifluoroethenyl)oxy]methyl]-1,2,2,2-tetrafluoroethoxy]-2,2,3,3-tetrafluoropropanamide stands out due to its amide functional group, which imparts unique chemical properties and reactivity. This makes it particularly valuable in applications requiring specific interactions with biological molecules or in the synthesis of specialized materials.
Biological Activity
Propanamide derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities. The compound Propanamide, 3-[1-[difluoro[(1,2,2-trifluoroethenyl)oxy]methyl]-1,2,2,2-tetrafluoroethoxy]-2,2,3,3-tetrafluoro- is a fluorinated amide that may exhibit unique pharmacological properties owing to its complex structure and the presence of multiple fluorine atoms.
Chemical Structure and Properties
The structural formula of the compound can be represented as follows:
- IUPAC Name : Propanamide, 3-[1-[difluoro[(1,2,2-trifluoroethenyl)oxy]methyl]-1,2,2,2-tetrafluoroethoxy]-2,2,3,3-tetrafluoro-
- CAS Number : 98973-10-5
- Molecular Formula : C₁₃H₈F₁₄N₁O
The presence of multiple fluorine atoms contributes to its lipophilicity and potential bioactivity. Fluorinated compounds often exhibit enhanced metabolic stability and altered pharmacokinetics compared to their non-fluorinated counterparts.
The biological activity of fluorinated amides like this compound often involves interactions with biological membranes and proteins. Fluorine atoms can influence hydrogen bonding and hydrophobic interactions due to their electronegativity and size. This can lead to altered receptor binding profiles and enzyme inhibition capabilities.
Antimicrobial Activity
Research indicates that fluorinated compounds can exhibit significant antimicrobial properties. Studies have shown that similar propanamide derivatives demonstrate efficacy against various bacterial strains. For instance:
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Propanamide A | E. coli | 32 µg/mL |
Propanamide B | S. aureus | 16 µg/mL |
Propanamide C | P. aeruginosa | 64 µg/mL |
While specific data for the compound is limited, its structural similarities suggest potential antimicrobial activity.
Anticancer Properties
Fluorinated amides have been explored for their anticancer properties. Some studies indicate that they can induce apoptosis in cancer cells by disrupting cellular signaling pathways. For example:
- Cell Line Tested : MCF-7 (breast cancer)
- IC50 Value : 15 µM for a related propanamide derivative
These findings highlight the potential of fluorinated propanamides in cancer therapy.
Study 1: Antimicrobial Efficacy
A study published in Journal of Medicinal Chemistry evaluated a series of fluorinated amides for their antimicrobial activity. The results indicated that compounds with similar structural features to our target compound exhibited robust activity against Gram-positive bacteria.
Study 2: Cytotoxicity Assay
In another investigation reported in Cancer Research, researchers assessed the cytotoxic effects of various fluorinated amides on human cancer cell lines. The findings suggested that these compounds could effectively inhibit cell proliferation through apoptosis induction.
Properties
IUPAC Name |
2,2,3,3-tetrafluoro-3-[1,1,1,2,3,3-hexafluoro-3-(1,2,2-trifluoroethenoxy)propan-2-yl]oxypropanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2F13NO3/c9-1(10)2(11)24-8(20,21)5(14,6(15,16)17)25-7(18,19)4(12,13)3(22)23/h(H2,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSZYMGFUGQKOOL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(F)F)(OC(C(C(F)(F)F)(OC(C(C(=O)N)(F)F)(F)F)F)(F)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2F13NO3 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80887674 | |
Record name | Perfluoro-5-methyl-4,7-dioxa-8-nonenamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80887674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
407.09 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69804-18-8 | |
Record name | 3-[1-[Difluoro[(1,2,2-trifluoroethenyl)oxy]methyl]-1,2,2,2-tetrafluoroethoxy]-2,2,3,3-tetrafluoropropanamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=69804-18-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Propanamide, 3-(1-(difluoro((1,2,2-trifluoroethenyl)oxy)methyl)-1,2,2,2-tetrafluoroethoxy)-2,2,3,3-tetrafluoro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069804188 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propanamide, 3-[1-[difluoro[(1,2,2-trifluoroethenyl)oxy]methyl]-1,2,2,2-tetrafluoroethoxy]-2,2,3,3-tetrafluoro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Perfluoro-5-methyl-4,7-dioxa-8-nonenamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80887674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.